molecular formula C14H21N3O3S B2960949 6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097872-18-7

6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2960949
CAS RN: 2097872-18-7
M. Wt: 311.4
InChI Key: NVRGHLURUGMYSA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains a cyclopropyl group, a methanesulfonylpiperidin-4-yl group, and a dihydropyridazin-3-one group . These groups are common in many pharmaceuticals and other biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound could potentially undergo a variety of reactions, including those typical for cyclopropyl groups, methanesulfonylpiperidin-4-yl groups, and dihydropyridazin-3-one groups .

Scientific Research Applications

Synthesis and Catalytic Applications

The compound "6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one" has not been directly mentioned in the available literature. However, research on related chemical structures and functional groups suggests potential applications in synthetic chemistry and catalysis. For instance, compounds featuring cyclopropyl and methanesulfonyl groups have been used in various synthetic applications, including the development of new catalytic methods and the synthesis of pharmacologically active molecules.

One study explores the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, demonstrating the potential of sulfonic acid derivatives in facilitating chemical reactions (Moosavi-Zare et al., 2013). This suggests that compounds with methanesulfonyl groups could serve as intermediates or catalysts in similar reactions.

Another example is the synthesis of broad-spectrum antibacterial agents, where the cyclopropyl and methanesulfonyl moieties are crucial for the activity of the compounds (Hashimoto et al., 2007). This indicates the importance of these functional groups in the development of new pharmaceuticals.

Cyclopropyl Group in Chemical Synthesis

The cyclopropyl group, a common feature in many biologically active compounds, has been extensively studied for its reactivity and utility in organic synthesis. For example, cyclopropyl-containing esters and chlorides have been used in palladium-catalyzed nucleophilic substitutions, showcasing the versatility of cyclopropyl groups in constructing complex molecular architectures (Stolle et al., 1992).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could include further studies to determine its properties, potential uses, and safety profile. This could involve laboratory experiments, computational modeling, and possibly clinical trials if it’s a pharmaceutical .

properties

IUPAC Name

6-cyclopropyl-2-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-21(19,20)16-8-6-11(7-9-16)10-17-14(18)5-4-13(15-17)12-2-3-12/h4-5,11-12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRGHLURUGMYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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